molecular formula C23H23FN2O2 B2821431 4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one CAS No. 877778-21-7

4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one

Cat. No.: B2821431
CAS No.: 877778-21-7
M. Wt: 378.447
InChI Key: JYFFKOYQGMLELJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one is a synthetic organic compound featuring a bicyclic chromenone core fused with a cyclopentane ring and a piperazine moiety substituted with a 4-fluorophenyl group.

Properties

IUPAC Name

4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O2/c24-19-4-6-20(7-5-19)26-10-8-25(9-11-26)15-18-14-23(27)28-22-13-17-3-1-2-16(17)12-21(18)22/h4-7,12-14H,1-3,8-11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFFKOYQGMLELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C=C2C1)OC(=O)C=C3CN4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one typically involves multiple steps:

  • Formation of the Piperazine Intermediate: : The initial step involves the synthesis of the piperazine intermediate. This can be achieved by reacting 4-fluoroaniline with ethylene glycol in the presence of a catalyst to form 4-(4-fluorophenyl)piperazine.

  • Chromenone Core Construction: : The chromenone core is synthesized through a cyclization reaction involving a suitable precursor such as 2-hydroxyacetophenone and a cyclopentanone derivative under acidic conditions.

  • Coupling Reaction: : The final step involves coupling the piperazine intermediate with the chromenone core. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

  • Reduction: : Reduction reactions can target the carbonyl group in the chromenone core, potentially converting it to a hydroxyl group.

  • Substitution: : The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antidepressant Activity

Research has indicated that piperazine derivatives can exhibit antidepressant effects. The incorporation of the 4-fluorophenyl group may enhance the selectivity and potency of the compound against certain serotonin receptors, which are crucial targets for antidepressant medications. A study highlighted the structure-activity relationship (SAR) of similar compounds, suggesting that modifications to the piperazine structure can significantly influence their pharmacological profiles .

Antipsychotic Potential

The compound's structural similarity to known antipsychotic agents suggests potential applications in treating schizophrenia and other psychotic disorders. The piperazine ring is a common feature in many antipsychotic drugs, contributing to their efficacy through dopaminergic and serotonergic modulation .

Anti-inflammatory Properties

Recent studies have explored the anti-inflammatory properties of compounds containing the cyclopenta[g]chromene scaffold. This class of compounds has shown promise in reducing inflammation in various cellular models, indicating that derivatives like 4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one could be developed as novel anti-inflammatory agents .

Neuroprotective Effects

Preliminary investigations suggest that this compound may possess neuroprotective properties. Research on related compounds indicates that they can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing similar piperazine derivatives assessed their biological activity against various cell lines. The results demonstrated that modifications to the piperazine moiety significantly impacted cytotoxicity and selectivity towards cancer cells, showcasing the potential for developing targeted cancer therapies .

Case Study 2: Structure-Activity Relationship Analysis

An extensive SAR analysis was conducted on piperazine-containing compounds, revealing key structural features that enhance their interaction with biological targets. The findings suggest that incorporating specific substituents can lead to improved efficacy and reduced side effects, paving the way for more effective therapeutic agents .

Mechanism of Action

The mechanism of action of 4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one involves its interaction with specific molecular targets such as neurotransmitter receptors. The fluorophenyl group and piperazine ring are crucial for binding to these receptors, modulating their activity and thereby influencing neurotransmitter release and uptake.

Comparison with Similar Compounds

Substituent Variations

The compound’s closest structural analog is 4-((4-benzylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one (CAS: 565210-03-9), which replaces the 4-fluorophenyl group with a benzyl moiety . Key differences include:

Property Target Compound (4-fluorophenyl) Benzyl Analog
Substituent 4-Fluorophenyl (electron-withdrawing) Benzyl (electron-neutral)
Lipophilicity (logP) Higher (due to fluorine) Moderate
Hydrogen Bonding Potential for halogen interactions Limited
Molecular Weight ~437.5 g/mol ~433.5 g/mol

Cyclopenta Ring Puckering

The cyclopenta ring’s conformation is critical for molecular shape and binding. Cremer and Pople’s puckering coordinates can quantify deviations from planarity. Computational studies (using software like SHELXL ) might reveal distinct puckering amplitudes between analogs, influencing interactions with hydrophobic pockets in target receptors.

Pharmacological Comparisons

Sigma-2 Receptor Agonists

Evidence highlights sigma-2 receptor agonists (e.g., CB-64D, CB-184) as apoptosis inducers in breast cancer cells, with EC₅₀ values in the low micromolar range . Key comparisons include:

Compound Substituent EC₅₀ (Cytotoxicity) Caspase Dependence
CB-64D Nonselective sigma-2 ~10 µM No
CB-184 Subtype-selective ~12 µM No
Target Compound 4-Fluorophenyl Unknown Hypothetical: No

The fluorophenyl group may enhance selectivity or potency compared to non-halogenated agonists, as seen in other fluorinated pharmaceuticals.

Drug Resistance Modulation

Sigma-2 agonists like CB-184 potentiate doxorubicin in drug-resistant cells (e.g., MCF-7/Adr-) . The target compound’s fluorophenyl group could improve this synergy by altering membrane permeability or efflux pump inhibition.

Biological Activity

The compound 4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and comparative studies with related compounds.

Structure and Synthesis

The structure of the compound features a piperazine ring, which is known for its versatile biological activity. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Piperazine Ring: Cyclization reactions starting from suitable precursors.
  • Introduction of the Fluorophenyl Group: Achieved through nucleophilic aromatic substitution reactions.
  • Attachment of the Cyclopentachromenone Moiety: This step often involves amide bond formation using coupling reagents like EDCI or DCC.

The presence of the fluorine atom in the fluorophenyl group is believed to enhance metabolic stability and influence the compound's pharmacokinetic profile.

The biological activity of this compound may involve interactions with various biological targets, including:

  • Receptors: The compound may act as an antagonist or agonist at specific receptors, influencing neurotransmitter systems.
  • Enzymes: It could inhibit enzymes involved in metabolic pathways, thus altering physiological processes.

Pharmacological Properties

Research indicates that derivatives of piperazine compounds often exhibit a range of pharmacological activities:

  • Antimicrobial Activity: Studies have shown that piperazine derivatives can possess significant antibacterial properties. For instance, compounds structurally similar to our target compound have demonstrated effective inhibition against various bacterial strains (IC50 values in micromolar ranges) .
CompoundIC50 (μM)Activity
Compound 140.43Least effective inhibitor
Compound 2<10Strong antibacterial activity
  • Antimelanogenic Effects: Some studies highlight the potential of piperazine derivatives in inhibiting tyrosinase, an enzyme critical for melanin production, thus suggesting applications in skin whitening agents .

Case Studies

  • Antimicrobial Evaluation : A series of piperazine derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that modifications at the piperazine's 4-position significantly affected their inhibitory efficiency against Gram-positive and Gram-negative bacteria .
  • Tyrosinase Inhibition : Research conducted on related compounds showed promising results as competitive inhibitors of tyrosinase, with some derivatives achieving low micromolar IC50 values, indicating strong potential for cosmetic applications .

Comparative Analysis with Similar Compounds

Comparative studies reveal that the introduction of electron-withdrawing groups (like fluorine) enhances the biological activity of piperazine derivatives compared to those with electron-donating groups:

Compound TypeSubstituentBiological Activity
Piperazine DerivativeFluorophenylHigh
Piperazine DerivativeMethylphenylModerate

This suggests that strategic modifications can lead to compounds with enhanced pharmacological profiles.

Q & A

Q. How can the synthesis of this compound be optimized to achieve high yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including amide formation and carbonylation. Key parameters include:
  • Temperature control : Maintain precise temperatures during coupling reactions (e.g., 0–5°C for acid-chloride intermediates) to minimize side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates, while methanol/water mixtures aid in crystallization .
  • Step-wise purification : Use column chromatography for intermediates and preparative HPLC for the final product to ensure >95% purity .

Q. What analytical techniques are most effective for characterizing structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., piperazine methyl linkage at C4, fluorophenyl group at N4) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C23H22FN3O2) and detects isotopic patterns for halogenated groups .
  • HPLC-PDA : Monitors reaction progress and quantifies impurities using a C18 column with methanol/buffer mobile phases (pH 4.6) .

Q. Which structural analogs of this compound exhibit comparable or divergent biological activities?

  • Methodological Answer : Analogs like 8-phenyl-2-piperazin-1-yl-chromen-4-one (8DQ) and 7-chloro-4-(piperazin-1-yl)quinoline derivatives show:
  • Receptor binding : Fluorophenyl-piperazine moieties enhance serotonin/dopamine receptor affinity, while chromenone scaffolds modulate kinase inhibition .
  • Bioactivity assays : Compare IC50 values in cell-based models (e.g., cancer lines) to identify substituent-dependent trends .

Advanced Research Questions

Q. How to design experiments evaluating the compound’s interaction with biological targets (e.g., GPCRs, kinases)?

  • Methodological Answer :
  • Binding assays : Use radioligand displacement (e.g., [³H]-spiperone for dopamine D2 receptors) to quantify Ki values. Include positive controls (e.g., haloperidol) .
  • Functional assays : Measure cAMP accumulation or β-arrestin recruitment in HEK293 cells transfected with target receptors .
  • Crystallography : Co-crystallize the compound with purified protein targets (e.g., kinases) to resolve binding modes .

Q. What are the key considerations for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Scaffold modifications : Replace the chromenone core with phthalazinone or quinazolinone to assess solubility and target selectivity .
  • Substituent variations : Compare 4-fluorophenyl vs. 3-chlorobenzyl groups on piperazine to determine steric/electronic effects on potency .
  • Data normalization : Express activity metrics (e.g., IC50) relative to reference compounds to control for assay variability .

Q. How to assess environmental stability and degradation pathways under varying conditions?

  • Methodological Answer :
  • Hydrolysis studies : Incubate the compound in buffers (pH 3–9) at 37°C, monitoring degradation via LC-MS. Identify hydrolytic cleavage sites (e.g., ester or amide bonds) .
  • Photolysis : Expose to UV-Vis light (λ = 254–365 nm) to simulate sunlight-driven degradation. Use QSAR models to predict ecotoxicity of breakdown products .

Q. What computational approaches predict pharmacokinetic properties (e.g., bioavailability, metabolism)?

  • Methodological Answer :
  • ADMET prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration .
  • Molecular dynamics (MD) simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots (e.g., piperazine N-methylation) .

Q. How to resolve contradictions in experimental data (e.g., conflicting bioactivity results)?

  • Methodological Answer :
  • Meta-analysis : Compare datasets across studies, controlling for variables like cell line origin (e.g., HeLa vs. HEK293) or assay protocols .
  • Dose-response validation : Re-test the compound in orthogonal assays (e.g., fluorescence-based vs. luminescence readouts) to exclude assay artifacts .
  • Statistical frameworks : Apply mixed-effects models to account for batch variability in high-throughput screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.